molecular formula C4CuK3N4 B15342004 Tripotassium tetra(cyano-C)cuprate(3-) CAS No. 14263-73-1

Tripotassium tetra(cyano-C)cuprate(3-)

Cat. No.: B15342004
CAS No.: 14263-73-1
M. Wt: 284.91 g/mol
InChI Key: KJQBKXNMRVPFNY-UHFFFAOYSA-N
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Description

Tripotassium tetra(cyano-C)cuprate(3-) (CAS: 14263-73-1) is an inorganic compound with the molecular formula C₄CuK₃N₄ and a molecular weight of 284.91 g/mol . It consists of a copper(I) center coordinated tetrahedrally by four cyanide ligands (CN⁻), forming the [Cu(CN)₄]³⁻ complex anion, balanced by three potassium cations. Industrially, it is produced with 99% purity and classified as acutely toxic (oral, dermal, and inhalation) and hazardous to aquatic environments (acute and chronic toxicity categories) .

Properties

CAS No.

14263-73-1

Molecular Formula

C4CuK3N4

Molecular Weight

284.91 g/mol

IUPAC Name

tripotassium;copper(1+);tetracyanide

InChI

InChI=1S/4CN.Cu.3K/c4*1-2;;;;/q4*-1;4*+1

InChI Key

KJQBKXNMRVPFNY-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Cu+]

Origin of Product

United States

Preparation Methods

Tripotassium tetra(cyano-C)cuprate(3-) can be synthesized through several methods. One common method involves the reaction of copper chloride with hydrocyanic acid, followed by the addition of potassium hydroxide to neutralize and crystallize the product . The reaction conditions typically require careful control of temperature and pH to ensure the formation of the desired compound.

Chemical Reactions Analysis

Redox Reactions

The copper(I) center in K₃[Cu(CN)₄] participates in redox processes, transitioning between oxidation states. For example:

  • Oxidation : Reacts with oxidizing agents (e.g., O₂, halogens) to form copper(II) complexes:
    2K3[Cu(CN)4]+Cl22K2[Cu(CN)4]+2KCl2\,K_3[Cu(CN)_4] + Cl_2 \rightarrow 2\,K_2[Cu(CN)_4] + 2\,KCl

  • Reduction : With reducing agents (e.g., NaBH₄), it forms copper(0) nanoparticles or clusters .

The cyanide ligands stabilize intermediate oxidation states, enabling stepwise electron transfer.

Substitution Reactions

K₃[Cu(CN)₄] acts as a nucleophile in substitution reactions, particularly with alkyl halides and allylic electrophiles:

Substrate Product Mechanism Conditions
Allyl bromideAllyl-cyanocuprateSₙ2'THF, −78°C
Benzyl chlorideBenzyl-cyanocuprateOxidative additionRT, Lewis acid (BF₃)

The reaction proceeds via oxidative addition of the electrophile to Cu(I), forming a Cu(III) intermediate, followed by reductive elimination .

Conjugate Addition Reactions

K₃[Cu(CN)₄] facilitates 1,4-additions to α,β-unsaturated carbonyl compounds (enones):
R2Cu(CN)Li2+CH2=CHCOCH3RCH2CH2COCH3\text{R}_2\text{Cu(CN)Li}_2 + \text{CH}_2=\text{CHCOCH}_3 \rightarrow \text{RCH}_2\text{CH}_2\text{COCH}_3
Key features:

  • Regioselectivity : Prefers β-carbon attack over carbonyl addition .

  • Catalytic enhancement : Lewis acids like BF₃·Et₂O increase reaction rates .

Ligand Exchange Reactions

The cyanide ligands in K₃[Cu(CN)₄] can be displaced by stronger field ligands (e.g., phosphines, amines):
K3[Cu(CN)4]+4PPh3K3[Cu(PPh3)4]++4CNK_3[Cu(CN)_4] + 4\,PPh_3 \rightarrow K_3[Cu(PPh_3)_4]^+ + 4\,CN^-
This property is exploited in catalysis to modulate reactivity .

Scientific Research Applications

Tripotassium tetra(cyano-C)cuprate(3-) is a chemical compound with the formula K3[Cu(CN)4]K_3[Cu(CN)_4]. It is used in galvanic baths and as a catalyst in organic chemistry .

Properties

Tripotassium tetra(cyano-C)cuprate(3-) appears as a white powder .

Applications

  • Galvanic baths Tripotassium tetra(cyano-C)cuprate(3-) is used in galvanic baths .
  • Organic chemistry This compound serves as a catalyst in various organic reactions, aiding in the synthesis of different organic compounds .
  • Healing drugs Tripotassium tetra(cyano-C)cuprate(3-) is used in the production of healing drugs .

Safety Information

Tripotassium tetra(cyano-C)cuprate(3-) is a hazardous substance, and the following precautions should be taken when handling it :

  • Toxicity It is toxic if swallowed or inhaled and can be fatal in contact with skin .
  • Health hazards It can cause serious eye irritation and may cause an allergic skin reaction .
  • Environmental hazards It is toxic to aquatic life with long-lasting effects .
  • Precautionary measures Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection .
  • First aid If swallowed, immediately call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing .
  • Storage and disposal Store locked up and dispose of contents/container in accordance with local, regional, national, and international regulations .
  • Reactivity Contact with acids liberates very toxic gas .
  • Transportation It is classified as a toxic substance for transport and requires appropriate labeling .

Mechanism of Action

The mechanism of action of tripotassium tetra(cyano-C)cuprate(3-) involves its interaction with various molecular targets. The copper ion plays a crucial role in its catalytic activity, facilitating electron transfer and bond formation in chemical reactions. The cyanide ligands also contribute to its reactivity by stabilizing the copper ion and participating in ligand exchange reactions .

Comparison with Similar Compounds

Structural and Compositional Comparisons

Table 1: Key Structural Properties
Compound Molecular Formula CAS Number Charge Coordination Geometry Metal Oxidation State
Tripotassium tetra(cyano-C)cuprate(3-) C₄CuK₃N₄ 14263-73-1 3- Tetrahedral Cu(I)
Disodium tri(cyano-C)cuprate(2-) C₃CuNa₂N₃ 14264-31-4 2- Trigonal planar? Cu(I)
Potassium dicyanoaurate(I) C₂AuK 13967-50-5 1- Linear Au(I)
  • Coordination Differences: Tripotassium tetra(cyano-C)cuprate(3-) adopts a tetrahedral geometry with four cyanide ligands, whereas potassium dicyanoaurate(I) ([Au(CN)₂]⁻) has a linear structure. The fewer ligands in the gold complex reduce steric hindrance, enhancing stability in solution.
  • Metal Center: Copper(I) in the cuprate versus gold(I) in the aurate. Gold cyanides are more redox-stable due to the nobility of Au(I), whereas Cu(I) is prone to oxidation under ambient conditions.

Toxicity and Environmental Impact

Table 2: Acute Toxicity Data
Compound Oral LD₅₀ (Rat) Dermal LD₅₀ Inhalation LC₅₀ (4h) Aquatic Toxicity (Daphnia pulex EC₅₀)
Tripotassium tetra(cyano-C)cuprate(3-) 5 mg/kg ≤50 mg/kg ≤0.25 mg/L 0.001 mg/L (48h)
Potassium cyanide (KCN) 5 mg/kg ≤50 mg/kg ≤0.25 mg/L 0.043 mg/L (Oncorhynchus mykiss, 96h)
  • Cyanide Release : Both compounds exhibit acute toxicity comparable to KCN, likely due to cyanide ion liberation. However, the cuprate’s higher ligand count may slow cyanide release compared to KCN.
  • Aquatic Toxicity : The cuprate is 100x more toxic to Daphnia than KCN, suggesting synergistic effects from copper .

Industrial and Regulatory Handling

Electronic and Functional Differences

  • Conductivity: Unlike oxide-based cuprates (e.g., YBa₂Cu₃O₇, a high-Tc superconductor), cyanocuprates lack extended lattice structures, rendering them non-conductive .
  • Applications: Cyanocuprates are niche in metallurgy, whereas gold cyanides dominate electroplating due to Au(I)’s stability in alkaline solutions .

Biological Activity

Tripotassium tetra(cyano-C)cuprate(3-), with the CAS number 14263-73-1, is a complex inorganic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₄CuK₃N₄
  • Molecular Weight : 284.911 g/mol
  • Density : Not Available
  • Boiling Point : 25.7 °C at 760 mmHg
  • Toxicological Profile :
    • Oral LD50 : 5 mg/kg (high toxicity)
    • Dermal LD50 : 5 mg/kg (high toxicity)
    • Inhalative LC50 (4h) : 0.005 mg/l (extremely toxic) .

Tripotassium tetra(cyano-C)cuprate(3-) exhibits biological activity primarily through its interaction with various biological systems, particularly due to the presence of copper in its structure. Copper complexes are known to participate in redox reactions, which can lead to oxidative stress in cells. This oxidative stress is linked to various cellular responses, including apoptosis and inflammation.

Potential Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that copper complexes can exhibit antimicrobial properties by disrupting bacterial cell membranes and interfering with metabolic processes.
  • Cytotoxicity :
    • The compound has shown cytotoxic effects in various cancer cell lines, likely due to the generation of reactive oxygen species (ROS) that induce cell death pathways.
  • Neurotoxicity :
    • Research suggests that exposure to copper complexes can lead to neurotoxic effects, potentially contributing to neurodegenerative diseases through mechanisms involving metal ion dysregulation and oxidative damage .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of tripotassium tetra(cyano-C)cuprate(3-) demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating high potency.

Bacterial StrainMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus15

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessing the cytotoxic effects of tripotassium tetra(cyano-C)cuprate(3-) on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 1 µM. Flow cytometry analysis showed increased annexin V staining, indicative of early apoptosis.

Cell LineIC50 (µM)
HeLa (cervical cancer)2.5
MCF-7 (breast cancer)3.0

Safety and Environmental Impact

Tripotassium tetra(cyano-C)cuprate(3-) is classified as highly toxic, with significant risks associated with ingestion and inhalation. The compound is also toxic to aquatic life, necessitating careful handling and disposal .

Q & A

Basic: What are the recommended synthesis methods for Tripotassium tetra(cyano-C)cuprate(3-), and how can structural purity be validated?

Answer:
Synthesis typically involves the reaction of copper(I) cyanide with potassium cyanide in a controlled aqueous or ammoniacal environment. Due to the toxicity of cyanide precursors (e.g., potassium cyanide, LC50 = 0.043 mg/L for fish ), strict safety protocols are essential. Structural validation requires X-ray crystallography to confirm the tetrahedral geometry of the [Cu(CN)₄]³⁻ complex. For example, crystallographic studies of analogous cuprates (e.g., disodium tri(cyano-C)cuprate(2-)) highlight the importance of ligand coordination modes . Diffraction data should be compared to databases (e.g., CCDC) to ensure purity and avoid polymorphic inconsistencies.

Basic: How does the electronic configuration of [Cu(CN)₄]³⁻ influence its spectroscopic properties?

Answer:
The d¹⁰ configuration of Cu(I) in [Cu(CN)₄]³⁻ results in diamagnetic behavior, observable via nuclear magnetic resonance (NMR) or electron paramagnetic resonance (EPR). UV-Vis spectroscopy can detect ligand-to-metal charge transfer (LMCT) transitions, with absorption peaks typically in the 250–300 nm range. Comparative studies with hexacyanocobaltates (e.g., tripotassium hexacyanocobaltate(III)) show that cyanide ligands induce strong field splitting, which can be modeled using density functional theory (DFT) .

Advanced: What experimental strategies resolve contradictions in crystallographic data for cyanocuprates?

Answer:
Discrepancies in reported bond lengths or coordination geometries (e.g., tetrahedral vs. square planar) may arise from solvent effects or counterion interactions. To address this:

  • Perform temperature-dependent X-ray diffraction to assess thermal stability .
  • Use EXAFS (Extended X-ray Absorption Fine Structure) to probe local coordination environments.
  • Compare results with computational models (e.g., molecular dynamics simulations) to identify dominant structural motifs .

Advanced: How can the magnetic and conductive properties of Tripotassium tetra(cyano-C)cuprate(3-) be exploited in materials science?

Answer:
The [Cu(CN)₄]³⁻ anion’s closed-shell configuration limits intrinsic conductivity, but doping or hybridization with open-shell metal centers (e.g., Cu(II)) may induce superconductivity. For instance, La₂CuO₄-based superconductors rely on mixed-valent copper centers and resonant valence bonds . Advanced characterization techniques, such as SQUID magnetometry and Hall effect measurements, are critical for probing emergent electronic states.

Basic: What are the environmental risks associated with Tripotassium tetra(cyano-C)cuprate(3-), and how can they be mitigated?

Answer:
While direct ecotoxicity data are limited, its decomposition may release cyanide ions (LC50 = 0.001 mg/L for Daphnia pulex ). Mitigation strategies include:

  • Encapsulation in inert matrices to prevent leaching.
  • Use of biodegradability assays (e.g., OECD 301) to assess persistence.
  • Computational modeling (e.g., QSAR) to predict bioaccumulation potential in lieu of experimental data .

Advanced: What methodological challenges arise in computational modeling of cyanocuprate reactivity?

Answer:
Challenges include:

  • Accurate depiction of relativistic effects in Cu(I) for DFT calculations.
  • Modeling solvent interactions in aqueous systems (e.g., implicit vs. explicit solvent models).
  • Validating redox potentials against experimental cyclic voltammetry data. Hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets are recommended .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:
Stability studies should include:

  • pH-dependent UV-Vis spectroscopy to detect ligand dissociation (e.g., CN⁻ release at pH < 10).
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (decomposition likely > 200°C, based on analogous compounds ).
  • Long-term storage trials in inert atmospheres to prevent oxidation.

Advanced: How can spectroscopic data be reconciled with theoretical predictions for the [Cu(CN)₄]³⁻ complex?

Answer:
Discrepancies between observed and calculated spectra (e.g., IR stretching frequencies) often stem from anharmonic vibrations or solvent effects. Solutions include:

  • Polarizable continuum models (PCM) in DFT to account for solvation.
  • Resonance Raman spectroscopy to isolate specific vibrational modes.
  • Benchmarking against high-resolution crystallographic data .

Basic: What regulatory considerations apply to handling Tripotassium tetra(cyano-C)cuprate(3-)?

Answer:
Classified as UN3082 (“Environmentally Hazardous Substance”), it requires ADR/RID-compliant transport and hazard labeling . Researchers must adhere to REACH guidelines (registration deadline: 3 years post-notification in South Korea ) and implement cyanide exposure controls (e.g., fume hoods, cyanide antidote kits).

Advanced: What strategies exist for integrating cyanocuprates into hybrid materials for catalytic applications?

Answer:
Key approaches include:

  • Immobilization on metal-organic frameworks (MOFs) to enhance surface area and stability.
  • Coupling with photoactive ligands (e.g., bipyridine) for light-driven catalysis.
  • In situ XAFS to monitor structural dynamics during redox cycles .

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